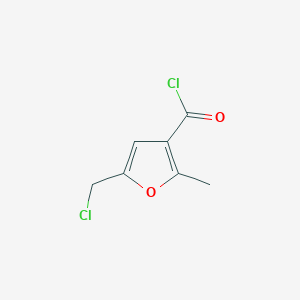
5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a chloromethyl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride typically involves the chloromethylation of 2-methylfuran followed by the introduction of a carbonyl chloride group. One common method involves the use of tert-butyl hypochlorite, which is prepared from commercial bleach and tert-butanol. The precursor aldehyde, 5-(chloromethyl)furfural, is treated with tert-butyl hypochlorite to yield this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts such as zinc chloride can enhance the reaction efficiency and selectivity. The reaction conditions typically involve moderate temperatures and controlled addition of reagents to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of biofuels, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group can undergo nucleophilic substitution, while the carbonyl chloride group can participate in acylation reactions. These reactions are facilitated by the electron-withdrawing effects of the substituents on the furan ring, making the compound highly reactive .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: Similar in structure but lacks the carbonyl chloride group.
2,5-Diformylfuran: Contains two formyl groups instead of chloromethyl and carbonyl chloride groups.
Furan-2,5-dicarboxylic acid: Contains carboxylic acid groups instead of chloromethyl and carbonyl chloride groups.
Uniqueness
5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride is unique due to the presence of both a chloromethyl group and a carbonyl chloride group on the furan ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields .
Properties
CAS No. |
79347-67-4 |
|---|---|
Molecular Formula |
C7H6Cl2O2 |
Molecular Weight |
193.02 g/mol |
IUPAC Name |
5-(chloromethyl)-2-methylfuran-3-carbonyl chloride |
InChI |
InChI=1S/C7H6Cl2O2/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,3H2,1H3 |
InChI Key |
FEBIDYOILAALRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CCl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















